
3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine
概要
説明
3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine (3C2(DCM)5(TFM)P) is an organic compound that has been extensively studied in recent years due to its potential applications in various fields. It is a halogenated pyridine derivative, meaning that it contains a nitrogen atom with four attached hydrogen atoms and one attached chlorine atom. This compound is of particular interest due to its unique properties, including its low toxicity and its ability to act as a catalyst for a variety of chemical reactions.
科学的研究の応用
Pesticide Synthesis : 3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine is widely used in synthesizing pesticides. Various processes for synthesizing this compound have been reviewed, highlighting its importance in modern agrochemicals (Lu Xin-xin, 2006).
Structural and Spectroscopic Characterization : The compound has been studied for its potential as an antithyroid drug. Its interaction with molecular iodine was examined, providing insights into its structural and spectroscopic properties (Chernov'yants et al., 2011).
Fungicide Development : It forms the basis of the fungicide fluazinam, with studies detailing its molecular structure and how it forms chains and a three-dimensional network through various intermolecular interactions (Jeon et al., 2013).
Chemical Manipulation and Reactions : Research has demonstrated its versatility in chemical reactions, such as halogen shuffling and electrophilic substitutions, making it a valuable compound for further chemical manipulation (Mongin et al., 1998).
Organic Process Research : The compound undergoes mono- or dicarbonylation in the presence of carbon monoxide and a palladium catalyst, showing its potential in organic synthesis and process research (Crettaz et al., 2001).
Insecticide Intermediate : It serves as an important intermediate for tefluthrin, an insecticide used to control soil insect pests in various crops. This highlights its utility in developing effective insect control solutions (Liu et al., 2006).
Regioexhaustive Functionalization : The compound has been used to test concepts of regioexhaustive functionalization, demonstrating its utility in organic chemistry and synthesis research (Cottet & Schlosser, 2004).
作用機序
3-Chloro-2-(trifluoromethyl)pyridine is used for the structure-based design of novel HCV NS5B thumb pocket 2 allosteric inhibitors with a quinazolinone chemotype . This suggests that it may interact with the HCV NS5B protein, although the exact mechanism of action is not specified in the search results.
特性
IUPAC Name |
3-chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F3N/c8-4-1-3(7(11,12)13)2-14-5(4)6(9)10/h1-2,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYJIDXRAQIUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3033632.png)
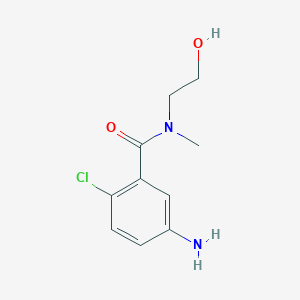
![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/structure/B3033635.png)
![2-[[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanoic acid](/img/structure/B3033636.png)

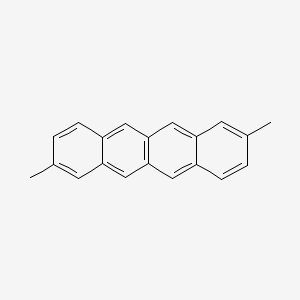

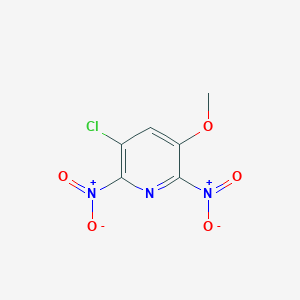
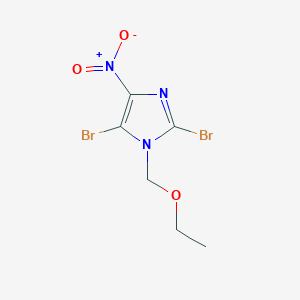


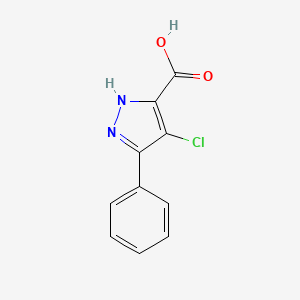
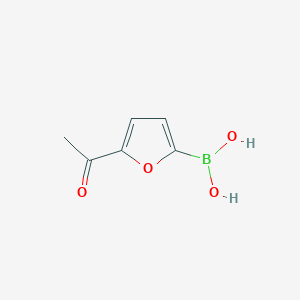
![N-[(2R)-2-hydroxy-2-phenylethyl]benzamide](/img/structure/B3033654.png)
